N-Vinylphthalimide

Catalog No.
S749828
CAS No.
3485-84-5
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Vinylphthalimide

CAS Number

3485-84-5

Product Name

N-Vinylphthalimide

IUPAC Name

2-ethenylisoindole-1,3-dione

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2

InChI Key

IGDLZDCWMRPMGL-UHFFFAOYSA-N

SMILES

C=CN1C(=O)C2=CC=CC=C2C1=O

Synonyms

2-Ethenyl-1H-isoindole-1,3(2H)-dione; 2-Vinyl-1H-isoindole-1,3(2H)-dione; 2-Vinylisoindoline-1,3-dione; N-Vinylphthalamide; N-Vinylphthalimide; NSC 10395; Vinylphthalimide

Canonical SMILES

C=CN1C(=O)C2=CC=CC=C2C1=O

Precursor for Polymer Synthesis:

NVP is a versatile monomer commonly used in the synthesis of various polymers, including:

  • Poly(N-vinylphthalimide) (PNVP): PNVP is a photosensitive polymer used in photoresists, which are light-sensitive materials employed in photolithography, a crucial technique in microfabrication processes for electronic devices.
  • Graft copolymers: NVP can be grafted onto other polymers to introduce specific functionalities, such as adhesion, flame retardancy, or hydrophilicity.
  • Hydrogels: NVP can be incorporated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and wound healing.

Biocompatible Material:

NVP exhibits good biocompatibility, making it a promising candidate for various biomedical applications:

  • Drug delivery systems: NVP can be used to develop drug delivery systems, such as nanoparticles and micelles, for targeted drug delivery.
  • Tissue engineering scaffolds: NVP-based hydrogels can serve as scaffolds for tissue engineering, providing a supportive structure for cell growth and differentiation.

Other Applications:

NVP finds applications in various other scientific research fields:

  • Chemical modification of surfaces: NVP can be used to modify the surface properties of materials, such as improving adhesion or introducing specific functionalities.
  • Organic synthesis: NVP serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

NVP is an organic molecule belonging to the class of N-substituted imides. It originates from the parent compound phthalimide, with a vinyl group attached to the nitrogen atom (N). NVP plays a significant role in polymer science and organic synthesis due to its ability to undergo various chemical reactions [].


Molecular Structure Analysis

The key feature of NVP's structure is the combination of the phthalimide ring and the vinyl group (CH=CH2). The phthalimide ring consists of a cyclic arrangement of carbon, nitrogen, and oxygen atoms, providing stability and rigidity. The vinyl group, with its double bond, acts as a reactive site for further chemical modifications [].

          O       O         / \     / \        C   C - N - CH=CH2         \ /     \ /          C       C

Chemical Reactions Analysis

NVP's versatility lies in its participation in numerous chemical reactions. Here are some key examples:

  • Polymerization: NVP readily undergoes radical polymerization to form poly(N-vinylphthalimide) (PNVP), a high-performance polymer with excellent thermal and chemical stability []. This reaction typically involves a free radical initiator to trigger the chain growth process.
n C10H7NO2  ->  [PNVP]n(NVP monomer)      (PNVP polymer)
  • Hydrolysis: Under specific conditions, NVP can hydrolyze to yield phthalic acid and vinylamine. This reaction is typically controlled by temperature and the presence of a catalyst [].
C10H7NO2 + H2O -> C6H4O4 + CH2=CH-NH2(NVP)           (phthalic acid)  (vinylamine)
  • Thiol-ene reaction: NVP can participate in thiol-ene click reactions with thiol-containing compounds. This reaction forms a new carbon-carbon bond between the vinyl group and the thiol group, offering a reliable method for targeted conjugation [].

These are just a few examples, and the specific reactions NVP undergoes depend on the desired outcome and reaction conditions.


Physical And Chemical Properties Analysis

  • Melting point: 216-218 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like acetone, dichloromethane, and dimethylformamide []
  • Stability: Stable under ambient conditions, but decomposes at high temperatures []

Mechanism of Action (Not Applicable)

NVP itself does not possess a specific biological mechanism of action. However, PNVP, the polymer derived from NVP, exhibits interesting properties depending on its application. For instance, PNVP can act as a drug delivery carrier or a biocompatible material for medical devices due to its non-toxic nature [].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3485-84-5

Wikipedia

N-Vinylphthalimide

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-ethenyl-: INACTIVE

Dates

Modify: 2023-08-15

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